molecular formula C15H9NO6S B186140 (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acid CAS No. 313394-27-3

(Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acid

Cat. No. B186140
M. Wt: 331.3 g/mol
InChI Key: SXAUTKUIIXFACR-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acid, also known as rosiglitazone, is a thiazolidinedione class of medication used in the treatment of type 2 diabetes. It is a potent peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist that helps to reduce insulin resistance and improve glucose metabolism. In

Mechanism Of Action

Rosiglitazone exerts its effects by binding to and activating PPAR-γ, a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPAR-γ leads to increased insulin sensitivity, improved glucose uptake, and decreased hepatic glucose production. In addition, (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide has been shown to have anti-inflammatory and anti-atherogenic effects, which may contribute to its cardiovascular benefits.

Biochemical And Physiological Effects

Rosiglitazone has been shown to improve glycemic control in patients with type 2 diabetes by reducing insulin resistance and increasing insulin sensitivity. It also has beneficial effects on lipid metabolism, including reducing triglyceride levels and increasing high-density lipoprotein cholesterol levels. In addition, (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide has been shown to have anti-inflammatory effects, which may help to reduce the risk of cardiovascular disease in patients with diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide in lab experiments is its well-established mechanism of action and therapeutic potential in the treatment of type 2 diabetes. However, there are also limitations to its use, including potential side effects such as weight gain, edema, and increased risk of bone fractures. In addition, there have been concerns about the cardiovascular safety of (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide, which led to its withdrawal from the market in some countries.

Future Directions

Future research on (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide could focus on its potential in the treatment of other conditions such as non-alcoholic fatty liver disease and cancer. In addition, there is a need for further investigation into the cardiovascular safety of (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide, as well as the development of new PPAR-γ agonists with improved safety profiles. Finally, research could also explore the potential of combining (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide with other medications to optimize glycemic control and reduce the risk of complications in patients with diabetes.
Conclusion:
In conclusion, (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide is a potent PPAR-γ agonist with therapeutic potential in the treatment of type 2 diabetes. Its well-established mechanism of action and beneficial effects on glycemic and lipid metabolism make it a valuable tool in lab experiments. However, there are also limitations to its use, and further research is needed to explore its potential in the treatment of other conditions and to optimize its safety profile.

Synthesis Methods

The synthesis of (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide involves the condensation of 5-(2-hydroxyethyl)-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid with 5-(2-bromoacetyl)furan-2-carboxylic acid, followed by the cyclization of the resulting intermediate with thionyl chloride. The final product is obtained by the reaction of the cyclized intermediate with 2-hydroxybenzoic acid in the presence of triethylamine.

Scientific Research Applications

Rosiglitazone has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular disease in patients with diabetes. In addition, (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide has been investigated for its potential in the treatment of other conditions such as non-alcoholic fatty liver disease, polycystic ovary syndrome, and cancer.

properties

CAS RN

313394-27-3

Product Name

(Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acid

Molecular Formula

C15H9NO6S

Molecular Weight

331.3 g/mol

IUPAC Name

5-[5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-hydroxybenzoic acid

InChI

InChI=1S/C15H9NO6S/c17-10-3-1-7(5-9(10)14(19)20)11-4-2-8(22-11)6-12-13(18)16-15(21)23-12/h1-6,17H,(H,19,20)(H,16,18,21)/b12-6-

InChI Key

SXAUTKUIIXFACR-SDQBBNPISA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3)C(=O)O)O

SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)C(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)C(=O)O)O

Other CAS RN

313394-27-3

Origin of Product

United States

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